1,3-Diacetylbenzene
Overview
Description
1,3-Diacetylbenzene is a chemical compound that is part of the family of aromatic ketones. It is structurally related to benzene, with two acetyl groups attached to the first and third carbon atoms of the benzene ring. This compound is not explicitly discussed in the provided papers, but its structural analogs, such as 1,4-diacetylbenzene and 1,2-diacetylbenzene, are mentioned and can provide insights into its chemistry.
Synthesis Analysis
The synthesis of diacetylbenzene derivatives can be achieved through various methods. For instance, 1,4-diacetylbenzene can be synthesized through the oxidation of aldehydes and ketones using bis-tetrabutylammonium dichromate under mild conditions . Although the synthesis of 1,3-diacetylbenzene is not directly described, similar oxidative methods could potentially be applied.
Molecular Structure Analysis
The molecular structure of diacetylbenzene derivatives is characterized by the presence of acetyl groups attached to a benzene ring. The stereochemistry of 1,4-diacetylbenzene derivatives, such as 1,3-dioxane derivatives, has been studied, revealing the axial orientation of the aryl group and the existence of cis and trans isomerism . These findings can provide a basis for understanding the molecular structure of 1,3-diacetylbenzene.
Chemical Reactions Analysis
Diacetylbenzene derivatives can undergo various chemical reactions. For example, 1,4-diacetylbenzene can participate in cyclocondensation reactions to form highly branched polyphenylenes . Additionally, the base-catalyzed cyclization of 1,2-diacetylbenzene involves rate-determining ionization to form enolate anions, followed by intramolecular nucleophilic attack and dehydration10. These reactions highlight the reactivity of the acetyl groups in diacetylbenzene compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of diacetylbenzene derivatives can be influenced by their molecular structure. For instance, the electrosynthesis of poly(1,3-dimethoxybenzene) results in a polymer with electrical conductivity properties . The neurotoxic effects of 1,2-diacetylbenzene on neural progenitor cells and hippocampal neurogenesis suggest that diacetylbenzene derivatives can have significant biological activity, which may be related to their chemical properties .
Scientific Research Applications
Synthesis and Stereochemistry
1,3-Diacetylbenzene has been utilized in the synthesis of new derivatives, specifically 1,3-dioxane derivatives of 1,4-diacetylbenzene. These derivatives have been studied for their stereochemistry, with investigations into the axial orientation of the aryl group and the isomerism of the compounds using conformational analysis, NMR, and X-ray diffractometry (Grosu et al., 2002).
Antimicrobial Activities
Research has shown the application of 1,3-diacetylbenzene in the synthesis of bis-chalcones, which exhibited notable antimicrobial activities against microorganisms such as Staphylococcus aureus, Escherichia coli, and Candida albicans (Mobinikhaledi et al., 2012).
Vibrational Spectroscopy Studies
1,3-Diacetylbenzene has been the subject of vibrational spectroscopic studies, where its Raman and infrared spectra were compared with other related molecules. These studies aided in understanding the molecular structure and behavior of 1,3-diacetylbenzene (Sett et al., 2009).
Synthesis of Novel Ligands
The compound has been used in the Claisen condensation process to create novel ligands for supramolecular chemistry. These ligands have potential applications in various chemical processes (Aromí et al., 2003).
Extraction Studies
1,3-Diacetylbenzene has been involved in studies for the extraction of metal ions. It has been used in synthesizing ligands that have shown a strong binding affinity towards certain metal ions, indicating its usefulness in extraction and purification processes (Al-Ne'aimi et al., 2013).
Safety And Hazards
Future Directions
1,3-Diacetylbenzene is used in the synthesis of chalcone derivatives, which have shown promise as future drug candidates due to their various pharmacological properties . Therefore, the future directions of 1,3-Diacetylbenzene could involve further exploration of its potential uses in medicinal chemistry.
properties
IUPAC Name |
1-(3-acetylphenyl)ethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O2/c1-7(11)9-4-3-5-10(6-9)8(2)12/h3-6H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCHOFVSNWYPAEF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)C(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80218060 | |
Record name | Benzene-1,3-bis(acetyl) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80218060 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Diacetylbenzene | |
CAS RN |
6781-42-6 | |
Record name | 1,3-Diacetylbenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6781-42-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzene-1,3-bis(acetyl) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006781426 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzene-1,3-bis(acetyl) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80218060 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Benzene-1,3-bis(acetyl) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.130 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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